Sodium trimethylsilanolate
Overview
Description
Mechanism of Action
Target of Action
Sodium trimethylsilanolate primarily targets esters and nitriles . It acts as a powerful reagent for the conversion of these compounds into carboxylic acids and primary amides .
Mode of Action
The compound interacts with its targets through a process known as nucleophilic attack . This interaction results in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also act as a catalyst for the silylation of silanols with hydrosilanes .
Biochemical Pathways
The biochemical pathways affected by this compound involve the conversion of esters and nitriles. The compound’s action leads to the formation of carboxylic acids from esters and primary amides from nitriles . These conversions can have downstream effects on various biochemical reactions where these products are involved.
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the transformation of certain chemical compounds. Specifically, it converts esters into carboxylic acids and nitriles into primary amides . These transformations can significantly alter the chemical landscape within a given environment.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, it reacts rapidly with moisture, water, and protic solvents . Therefore, the compound’s action, efficacy, and stability may vary depending on the presence of these substances in its environment. Additionally, it should be used only in well-ventilated areas or outdoors due to its potential to cause respiratory irritation .
Biochemical Analysis
Biochemical Properties
Sodium trimethylsilanolate plays a significant role in biochemical reactions. It is primarily used for the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also be used as a starting material for the synthesis of metal silanolates via the salt metathesis and as a catalyst for the silylation of silanols with hydrosilanes
Cellular Effects
It may also cause respiratory irritation
Molecular Mechanism
The molecular mechanism of this compound involves its role as a reagent in biochemical reactions. It aids in the conversion of esters to carboxylic acids and the hydrolysis of nitriles to primary amides . It can also catalyze the silylation of silanols with hydrosilanes
Preparation Methods
The synthesis of PD-126055 involves several steps, including the formation of its core structure and subsequent functional group modificationsThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the desired transformations .
Industrial production methods for PD-126055 are designed to ensure high purity and yield. These methods often involve optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize the efficiency of the synthesis process .
Chemical Reactions Analysis
PD-126055 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly involving the aromatic rings, can lead to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: The compound serves as a model molecule for studying the interactions of AT2R antagonists with their targets.
Biology: It is used in research to understand the role of AT2R in cellular signaling and its implications in various biological processes.
Medicine: PD-126055 is being investigated for its therapeutic potential in treating neuropathic pain, diabetic neuropathy, and other pain-related conditions
Comparison with Similar Compounds
PD-126055 is unique in its high selectivity and oral bioavailability compared to other AT2R antagonists. Similar compounds include:
EMA400: A racemate of PD-126055, tested in various pain models.
PD123319: Another AT2R antagonist with different pharmacokinetic properties.
Azilsartan: An angiotensin receptor blocker with broader applications in hypertension.
PD-126055 stands out due to its specific targeting of neuropathic pain pathways and its potential for oral administration, making it a promising candidate for further development .
Properties
CAS No. |
18027-10-6 |
---|---|
Molecular Formula |
C3H10NaOSi |
Molecular Weight |
113.19 g/mol |
IUPAC Name |
sodium;trimethyl(oxido)silane |
InChI |
InChI=1S/C3H10OSi.Na/c1-5(2,3)4;/h4H,1-3H3; |
InChI Key |
VHQSQWCOIYFCCJ-UHFFFAOYSA-N |
Isomeric SMILES |
C[Si](C)(C)[O-].[Na+] |
SMILES |
C[Si](C)(C)[O-].[Na+] |
Canonical SMILES |
C[Si](C)(C)O.[Na] |
18027-10-6 | |
Pictograms |
Corrosive |
Related CAS |
1066-40-6 (Parent) |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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